alpha-Irone

Catalog No.
S579972
CAS No.
79-69-6
M.F
C14H22O
M. Wt
206.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Irone

CAS Number

79-69-6

Product Name

alpha-Irone

IUPAC Name

4-(2,5,6,6-tetramethylcyclohex-2-en-1-yl)but-3-en-2-one

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

InChI

InChI=1S/C14H22O/c1-10-6-7-11(2)14(4,5)13(10)9-8-12(3)15/h6,8-9,11,13H,7H2,1-5H3

InChI Key

JZQOJFLIJNRDHK-UHFFFAOYSA-N

SMILES

CC1CC=C(C(C1(C)C)C=CC(=O)C)C

solubility

1 ml in 4 ml 70% alcohol (in ethanol)

Synonyms

alpha-irone

Canonical SMILES

CC1CC=C(C(C1(C)C)C=CC(=O)C)C

Biomedical Research

  • Hemoglobin and Oxygen Transport

    Iron is a crucial component of hemoglobin, the protein in red blood cells responsible for transporting oxygen throughout the body. Studying iron metabolism is essential in understanding and treating various blood disorders like anemia and iron overload. [Source: National Institutes of Health, ]

  • Iron and Enzyme Function

    Iron is a cofactor for numerous enzymes involved in various biological processes, including energy production, DNA synthesis, and electron transport. Research on iron-containing enzymes helps scientists understand their functions and potential roles in diseases. [Source: National Institutes of Health, ]

Environmental Research

  • Iron Geochemistry

    Iron cycling in the environment plays a significant role in regulating oxygen levels, nutrient availability, and the formation of minerals. Studying iron geochemistry helps scientists understand various environmental processes, including climate change and pollution remediation. [Source: Geological Society of America, ]

  • Bioremediation

    Certain iron oxides can remove contaminants like arsenic and heavy metals from soil and water. Research on the use of iron nanoparticles for bioremediation helps develop strategies for cleaning up polluted environments. [Source: Environmental Science & Technology Letters, ]

Material Science

  • Iron and Steel Production

    Iron is the primary component of steel, one of the most critical materials in construction, infrastructure, and various industries. Research in material science focuses on improving the properties of iron and steel for different applications. [Source: Royal Society of Chemistry, ]

  • Nanoparticle Development

    Iron nanoparticles have unique properties that make them valuable in various fields, including electronics, catalysis, and medicine. Research on iron nanoparticles focuses on developing new methods for their synthesis and exploring their potential applications. [Source: National Library of Medicine, ]

Alpha-Irone is a naturally occurring organic compound classified as a member of the irone family, which are known for their distinctive floral and sweet scents. It is primarily recognized for its role in perfumery and flavoring, contributing to the olfactory profiles of various fragrances. The chemical formula for alpha-Irone is C14H22OC_{14}H_{22}O with a molecular weight of 206.33 g/mol. Its structure features a cyclohexene ring, making it structurally unique among similar compounds.

The compound has a soft, warm odor reminiscent of orris root, fresh violets, and berries, making it highly sought after in the fragrance industry for its ability to add depth and complexity to various scent compositions .

That are significant for both its applications and synthesis:

  • Oxidation: Alpha-Irone can be oxidized to form various oxides, which may alter its scent profile and reactivity.
  • Reduction: This compound can participate in reduction reactions, leading to the formation of different derivatives that may also be used in perfumery.
  • Enzymatic Reactions: Recent studies have explored enzymatic pathways for synthesizing alpha-Irone from simpler carbon sources, showcasing its potential for biotechnological applications in fragrance production .

Alpha-Irone exhibits notable biological activities, particularly in terms of its olfactory properties. It has been shown to have antioxidant effects, which may contribute to its stability and functionality in formulations. Additionally, alpha-Irone is involved in lipid peroxidation processes and fatty acid metabolism, indicating potential roles in cellular activities and metabolic pathways .

Several methods exist for synthesizing alpha-Irone:

  • Chemical Synthesis: Traditional synthetic routes often involve multi-step organic reactions starting from simpler precursors.
  • Biotechnological Approaches: Recent advancements include enzymatic synthesis using engineered methyltransferases, which can convert basic carbon sources into alpha-Irone efficiently. This method has shown promise for sustainable production in industrial settings .
  • Extraction from Natural Sources: Alpha-Irone can also be extracted from natural sources such as orris root oil, where it contributes to the characteristic scent profile .

Alpha-Irone is predominantly used in:

  • Perfumery: Its unique floral and berry-like scent makes it a popular choice for high-end perfumes and fragrances.
  • Flavoring: It is utilized in food flavoring applications due to its pleasant aroma.
  • Cosmetics: Alpha-Irone is also incorporated into various cosmetic products for its fragrance-enhancing properties.

Alpha-Irone shares similarities with several other compounds within the irone family. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Characteristics
Beta-IroneSimilar cyclohexene structureOften described as having a more earthy scent
Gamma-IroneContains additional methyl groupsKnown for a stronger floral profile
Delta-IroneVariations in the cyclohexene ringTypically has a spicier scent compared to alpha
Iso-alpha-IroneIsomeric form with slight structural changesOffers a different olfactory experience

Alpha-Irone's unique combination of floral sweetness and versatility sets it apart from these similar compounds, making it particularly valuable in the fragrance industry .

Alpha-irone is a sesquiterpenoid with the molecular formula C₁₄H₂₂O [1] [5]. The compound is characterized by a cyclohexene ring with multiple methyl substituents and a butenone side chain [1]. Structurally, alpha-irone can be described as 4-(2,5,6,6-tetramethylcyclohex-2-en-1-yl)but-3-en-2-one, featuring a cyclohexene ring with four methyl groups at positions 2, 5, 6, and 6, connected to a butenone moiety [2] [3].

The core structure consists of a six-membered cyclohexene ring with an endocyclic double bond between positions 2 and 3 [1]. The ring is substituted with methyl groups at positions 2, 5, and two geminal methyl groups at position 6 [3]. At position 1 of the ring, there is a substituent consisting of a trans-configured butenone chain, which contains a carbonyl group (ketone) at its terminus [1] [4].

Alpha-irone is structurally related to ionones but differs by having an additional methyl group at position 5 of the cyclohexene ring [1]. This structural characteristic contributes to its unique chemical properties and reactivity patterns [5]. The presence of both the cyclohexene ring and the unsaturated ketone side chain provides multiple sites for potential chemical reactions [7].

Stereochemistry and Isomeric Forms

Alpha-irone exhibits stereoisomerism due to the presence of two stereogenic centers in its structure [3] [6]. The compound can exist in different stereoisomeric forms based on the relative orientation of substituents at these stereogenic centers [7]. The main stereoisomers of alpha-irone are classified as cis-alpha-irone and trans-alpha-irone, which differ in the spatial arrangement of the methyl group at position 5 and the butenone side chain [3] [7].

Commercial alpha-irone typically consists of a mixture of these stereoisomers, with varying proportions depending on the source and production method [4] [11]. According to analytical studies, commercial alpha-irone (Irone Alpha) contains approximately 45-60% trans-alpha-irone isomer and 38-48% cis-alpha-irone isomer, along with small amounts of beta-irone (0-7%) and other related compounds (0-3%) [11].

cis-α-Irone Configuration

In cis-alpha-irone, the methyl group at position 5 and the butenone side chain at position 1 of the cyclohexene ring are oriented on the same side of the ring plane [3] [7]. This configuration creates a specific three-dimensional structure that influences the compound's physical and chemical properties [7].

The cis-alpha-irone isomer can be further classified based on its optical activity [3]. The (+)-cis-alpha-irone isomer, with the specific stereochemistry (1S,5R), is one of the naturally occurring forms found in iris essential oil [7] . This isomer has been identified as having the Chemical Abstracts Service (CAS) number 35124-13-1 .

The cis configuration affects the overall shape of the molecule, influencing its interaction with other molecules and its spectroscopic properties [3] [7]. Studies have shown that the cis-alpha-irone isomers possess distinctive olfactory characteristics that contribute significantly to the valued fragrance profile of iris essential oils [7].

trans-α-Irone Configuration

In trans-alpha-irone, the methyl group at position 5 and the butenone side chain at position 1 are positioned on opposite sides of the cyclohexene ring plane [3] [7]. This trans configuration results in a different three-dimensional structure compared to the cis isomer [7].

The trans-alpha-irone isomer also exhibits optical activity, with different enantiomers possible based on the absolute configuration at the stereogenic centers [6] [7]. The specific stereochemistry of the naturally occurring trans-alpha-irone has been determined through various analytical techniques, including X-ray crystallography and nuclear magnetic resonance spectroscopy [6].

Research has shown that the trans-alpha-irone isomer has different physical properties and reactivity compared to the cis isomer [7] [30]. The trans configuration affects the molecule's overall shape and the accessibility of its functional groups, which in turn influences its chemical behavior and interactions [7].

Physical Properties

Melting and Boiling Points

Alpha-irone exhibits distinct phase transition temperatures that are important for its handling and processing [4] [10]. The melting point of alpha-irone is reported to be below 25°C, with some sources indicating a value of approximately -50°C [11] [24]. This low melting point means that alpha-irone exists as a liquid at room temperature [4].

The boiling point of alpha-irone varies depending on the pressure conditions [10] [11]. At standard atmospheric pressure (1 atm), the boiling point is approximately 290°C [11] [13]. Under reduced pressure conditions, the boiling point decreases significantly [11]. For instance, at 3 mm Hg (0.4 kPa), the boiling point range is reported to be 110-112°C, while at 0.36 kPa, it is approximately 109°C [10] [11].

These thermal properties are important considerations for the purification and handling of alpha-irone in laboratory and industrial settings [10] [13].

Density (0.934 g/mL at 20°C) and Refractive Index

The density of alpha-irone at 20°C is in the range of 0.931-0.937 g/mL, with a commonly cited value of 0.934 g/mL [4] [11]. This density is slightly lower than that of water, indicating that alpha-irone would float on water [13]. The density at 25°C is reported to be in the range of 0.930-0.936 g/mL, showing a slight decrease with increasing temperature as expected for most liquids [11] [17].

The refractive index (nD20) of alpha-irone at 20°C is in the range of 1.4990-1.5030 [11] [17]. This relatively high refractive index is characteristic of compounds containing aromatic or conjugated systems [17]. At 25°C, the refractive index (nD25) is slightly lower, falling in the range of 1.497-1.501, demonstrating the typical inverse relationship between temperature and refractive index [17].

These physical parameters are important for the identification and quality control of alpha-irone in analytical and industrial applications [11] [17].

Vapor Pressure and Volatility Characteristics

Alpha-irone exhibits relatively low vapor pressure, which influences its volatility and evaporation characteristics [11] [16]. At 20°C, the vapor pressure is reported to be 0.004 hPa (0.003 mm Hg) [11] [16]. Alternative measurements indicate values of 0.00922 mm Hg at 20°C according to EPI Suite calculations and 0.0147 mm Hg at 25°C, showing the expected increase in vapor pressure with temperature [16].

The low vapor pressure of alpha-irone indicates that it is not highly volatile at room temperature [16]. This property is important for its applications in perfumery, as it contributes to the compound's persistence and longevity when used in fragrance formulations [11].

The volatility of alpha-irone is also influenced by its molecular weight (206.32 g/mol) and structural features [2] [4]. The presence of the cyclohexene ring and multiple methyl substituents contributes to its relatively low volatility compared to smaller ketones [4] [16].

Table 1: Summary of Physical Properties of alpha-Irone

PropertyValueConditionsReference
Melting Point< -50°C- [11] [24]
Boiling Point290°C1 atm [11] [13]
Boiling Point109-112°C0.36-0.4 kPa [10] [11]
Density0.931-0.937 g/mL20°C [4] [11]
Density0.930-0.936 g/mL25°C [11] [17]
Refractive Index (nD20)1.4990-1.503020°C [11] [17]
Refractive Index (nD25)1.497-1.50125°C [17]
Vapor Pressure0.004 hPa (0.003 mm Hg)20°C [11] [16]
Vapor Pressure0.0147 mm Hg25°C [16]

Spectroscopic Properties

UV-Visible Absorption Spectra

Alpha-irone exhibits characteristic absorption patterns in the ultraviolet-visible (UV-Vis) region due to its conjugated system consisting of the cyclohexene ring and the unsaturated ketone side chain [5] [16]. Studies have shown that alpha-irone displays minor absorbance in the region of 290-700 nm [16].

The molar absorption coefficients of alpha-irone have been determined under various conditions [16]. Under neutral conditions, the molar absorption coefficient is approximately 149 L mol⁻¹ cm⁻¹ [16]. In acidic environments, the value is similar at 141 L mol⁻¹ cm⁻¹, while in basic conditions, it increases significantly to 683 L mol⁻¹ cm⁻¹ [16]. These values are below the benchmark of 1000 L mol⁻¹ cm⁻¹, indicating relatively weak absorption in the UV-visible range [16].

The UV-Vis spectral characteristics of alpha-irone are useful for its identification and quantification in analytical applications [5] [16]. The absorption patterns can also provide insights into the electronic structure and conjugation extent in the molecule [16].

Infrared Spectroscopic Profile

The infrared (IR) spectroscopic profile of alpha-irone provides valuable information about its functional groups and molecular vibrations [14] [19]. The IR spectrum of alpha-irone shows characteristic absorption bands corresponding to its key structural features [14].

A prominent absorption band appears at approximately 1651 cm⁻¹, which is attributed to the C=O stretching vibration of the ketone group in the butenone side chain [14]. This is a characteristic feature of alpha,beta-unsaturated ketones [19].

The C=C stretching vibrations of both the cyclohexene ring and the butenone side chain appear in the region of 1600-1630 cm⁻¹ [14] [19]. The C-H stretching vibrations of the methyl groups are observed in the region of 2956 cm⁻¹ [14].

Additional bands include C-O stretching vibrations at around 1065 cm⁻¹ and various C-H bending vibrations in the fingerprint region [14] [19]. The IR spectroscopic profile serves as a valuable tool for the identification and structural confirmation of alpha-irone [14].

Nuclear Magnetic Resonance Characteristics

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of alpha-irone [14] [20]. Both proton (¹H) and carbon (¹³C) NMR spectra have been used to elucidate its structural features and confirm its stereochemistry [14].

In the ¹H NMR spectrum of alpha-irone, the methyl protons appear as singlets in the range of δ 0.8-2.0 ppm [14]. The olefinic protons of the cyclohexene ring and the butenone side chain show signals at δ 5.5-6.5 ppm [14]. The proton at the stereogenic center (position 1 of the cyclohexene ring) appears as a multiplet due to coupling with adjacent protons [14] [20].

The ¹³C NMR spectrum of alpha-irone shows the carbonyl carbon signal at approximately δ 198 ppm, which is characteristic of ketones [14]. The olefinic carbons of the cyclohexene ring and the butenone side chain appear in the range of δ 120-140 ppm [14]. The methyl carbons show signals in the range of δ 15-30 ppm [14] [20].

NMR spectroscopy has been particularly valuable in distinguishing between the cis and trans isomers of alpha-irone [14] [20]. The different spatial arrangements of substituents in these isomers result in distinct coupling patterns and chemical shifts in their NMR spectra [14].

Chemical Reactivity and Stability Parameters

Alpha-irone exhibits chemical reactivity patterns that are characteristic of its functional groups, particularly the cyclohexene ring and the alpha,beta-unsaturated ketone moiety [24]. The compound undergoes various reactions including oxidation, reduction, and substitution reactions .

Oxidation reactions of alpha-irone can lead to the formation of irone oxides . These reactions typically involve oxidizing agents such as potassium permanganate or chromium trioxide . The double bonds in both the cyclohexene ring and the butenone side chain are susceptible to oxidation .

Reduction reactions, particularly catalytic hydrogenation using palladium on carbon, can convert alpha-irone to dihydroirone by reducing the double bonds . The carbonyl group can also undergo reduction to form the corresponding alcohol .

Alpha-irone can participate in electrophilic substitution reactions, especially at the cyclohexene ring . Common reagents for such reactions include Friedel-Crafts alkylation and acylation reagents like aluminum chloride and acetyl chloride .

Regarding stability, alpha-irone is generally stable under normal storage conditions but requires protection from light and air to prevent degradation [24]. The compound should be stored in tightly closed containers in cool, dry places protected from light [11] [24]. When stored properly for extended periods (more than 30 months), it is recommended to check the quality before use [11].

Alpha-irone shows moderate stability to heat but may undergo thermal decomposition at elevated temperatures [24]. It is incompatible with strong oxidizing agents, which can lead to degradation of the compound [24]. The presence of the conjugated system makes alpha-irone susceptible to photochemical reactions, which can result in isomerization or degradation upon prolonged exposure to light [25].

The chemical stability of alpha-irone is influenced by environmental factors such as temperature, light, and the presence of oxygen [24] [25]. Under acidic conditions, alpha-irone can undergo cyclization or rearrangement reactions [25] [30]. In the presence of metal ions, particularly iron(III), alpha-irone may undergo oxidative degradation [25].

Physical Description

colourless to pale yellow liquid

XLogP3

3.2

Density

0.932-0.939

GHS Hazard Statements

Aggregated GHS information provided by 1683 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1323 of 1683 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 360 of 1683 companies with hazard statement code(s):;
H411 (10.28%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H412 (83.06%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

79-69-6

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

3-Buten-2-one, 4-(2,5,6,6-tetramethyl-2-cyclohexen-1-yl)-: ACTIVE

Dates

Last modified: 08-15-2023

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